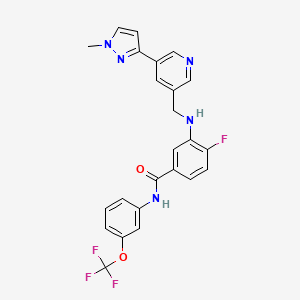

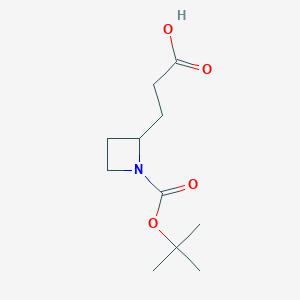

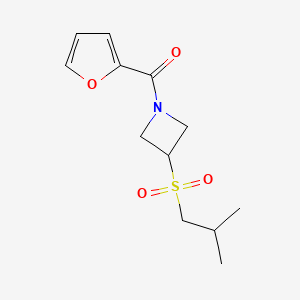

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as kinase inhibitors, which have been shown to be effective in the treatment of various diseases, including cancer.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

Anticancer and Anti-inflammatory Properties : A study by Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, showing promising results in the context of medicinal chemistry applications (Rahmouni et al., 2016).

Supramolecular Chemistry : Beijer et al. (1998) investigated the strong dimerization of ureidopyrimidinones via quadruple hydrogen bonding. This study contributes to the understanding of molecular interactions and could be relevant for designing new supramolecular assemblies (Beijer et al., 1998).

Biochemical Applications

Enzyme Inhibition : Dumaitre and Dodic (1996) synthesized a series of 6-phenylpyrazolo[3,4-d]pyrimidones, identifying them as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This class of enzymes is relevant in various signaling pathways, highlighting the compound's potential for therapeutic applications in cardiovascular diseases and beyond (Dumaitre & Dodic, 1996).

Anti-anoxic Activity : Kuno et al. (1993) synthesized novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, testing them for anti-anoxic (AA) activity in mice. Such compounds could contribute to the development of treatments for conditions related to oxygen deprivation in tissues (Kuno et al., 1993).

Chemical Synthesis and Reactivity

- Cyclocondensation Reactions : Bonacorso et al. (2003) reported on the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones through the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. This work showcases the utility of such chemical structures in synthesizing complex molecules with potential biological activities (Bonacorso et al., 2003).

Mecanismo De Acción

- Unfortunately, precise information about the specific target remains elusive due to limited available data .

- Downstream effects could include altered gene expression, protein synthesis, or cell cycle regulation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound’s oral bioavailability depends on its solubility and permeability. It likely distributes throughout tissues, including the central nervous system. Liver enzymes may metabolize it, forming active or inactive metabolites. Renal excretion plays a role in eliminating the compound .

Result of Action

Action Environment

Propiedades

IUPAC Name |

1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O2/c1-25-6-8-26(9-7-25)15-10-14(21-11-22-15)24-16(27)23-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOBPHXPTFWFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2687915.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2687918.png)